molecular formula C15H11BrClFO B1327787 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-46-4

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No.: B1327787
CAS No.: 898750-46-4
M. Wt: 341.6 g/mol
InChI Key: RJFGTRVYLHFDBR-UHFFFAOYSA-N
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Description

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrClFO and a molecular weight of 341.61 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated derivative of propiophenone. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s gibbs free energy is -234696121 kcal/mol, the relative Gibbs free energy is 00314 kcal/mol, and the Boltzmann weighting factor is 1972% . These properties might influence the compound’s bioavailability.

Result of Action

It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might cause changes in the function of its targets, leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the halogenation of propiophenone derivatives. One common method is the bromination of 3-(3-chloro-5-fluorophenyl)propiophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFGTRVYLHFDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644948
Record name 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-46-4
Record name 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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